2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic acetamide derivative featuring a benzodioxin moiety linked via a sulfanyl-acetamide bridge to a pyridine ring substituted with a benzimidazole group. Its molecular architecture combines pharmacophoric elements associated with diverse biological activities, such as kinase inhibition, antimicrobial effects, or CNS modulation, depending on the substituents. The benzimidazole group (1H-1,3-benzodiazol-2-yl) is notable for its planar aromatic structure, which facilitates π-π stacking interactions in enzyme binding pockets, while the benzodioxin moiety contributes to metabolic stability and solubility .
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-20(24-14-7-8-18-19(12-14)29-11-10-28-18)13-30-22-15(4-3-9-23-22)21-25-16-5-1-2-6-17(16)26-21/h1-9,12H,10-11,13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZASZSQZRLVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(C=CC=N3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and pyridine derivatives, followed by their coupling through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the benzimidazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential as an anti-HIV agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The pathways involved may include inhibition of cholinesterase and lipoxygenase enzymes, which are crucial in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four analogs from the provided evidence, focusing on structural variations, molecular properties, and inferred pharmacological implications:
Structural and Functional Analysis
Core Heterocycles: The target compound’s benzimidazole-pyridine core distinguishes it from triazole- or thienopyrimidine-based analogs. Benzimidazoles are known for their role in targeting ATP-binding sites in kinases (e.g., imatinib analogs) . Triazole derivatives ( and ) exhibit structural flexibility; the furylmethyl group in may enhance membrane permeability, while the ethyl group in likely improves metabolic stability. The thienopyrimidinone derivative () introduces a fused bicyclic system, which is prevalent in anticancer agents (e.g., dasatinib analogs) .
Substituent Effects :
- Benzodioxin moiety : Common across all compounds, this group contributes to solubility and resistance to oxidative degradation.
- Sulfanyl-acetamide linker : The sulfur atom in the linker may facilitate hydrogen bonding or disulfide interactions in biological targets.
Triazole derivatives () may exhibit antimicrobial activity, given the established efficacy of triazoles against fungal pathogens.
Molecular Properties and Drug-Likeness
- Molecular Weight: The target compound (~417 g/mol) falls within Lipinski’s rule of five (ideal range: <500 g/mol), unlike the thienopyrimidine derivative (~483 g/mol), which may face bioavailability challenges .
- Lipophilicity : Ethyl and furylmethyl substituents () elevate logP values, favoring passive diffusion across membranes.
Biological Activity
The compound 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule characterized by its unique structural motifs. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity involves exploring its mechanisms of action, molecular targets, and comparative efficacy with similar compounds.
Chemical Structure
The IUPAC name for this compound reflects its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C24H24N4O3S
The biological activity of this compound is likely mediated through several mechanisms:
- Protein Interaction : The compound may interact with various proteins and enzymes, modulating their activity and influencing cellular processes.
- Signal Pathway Modulation : It could affect key signaling pathways involved in cell proliferation and apoptosis.
- DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which can lead to cytotoxic effects against cancer cells .
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole and related structures exhibit significant antitumor properties. For instance:
- Compounds structurally related to the target compound have demonstrated the ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods .
| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| Target Compound | TBD | TBD |
| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
The activity profile suggests that the target compound may be less toxic while still effectively inhibiting tumor growth.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Studies on related benzimidazole compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of a thioether linkage may enhance its interaction with microbial targets.
Comparative Analysis with Similar Compounds
The unique combination of structural motifs in this compound sets it apart from other benzimidazole derivatives:
- Benzimidazole Derivatives : Such as albendazole and mebendazole are known antiparasitic agents but may not exhibit the same spectrum of antitumor activity.
- Pyridine Derivatives : Compounds like nicotinamide serve essential roles but lack the complex interactions observed in the target compound.
- Thioether Compounds : Methionine is an essential amino acid but does not share the same bioactivity profile.
Case Studies
Research has demonstrated that compounds with similar structures can effectively inhibit tumor growth while showing lower toxicity levels in vivo:
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for success?
The synthesis involves multi-step reactions, typically starting with the formation of the benzodioxin core followed by coupling with the pyridine-benzodiazol moiety. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group.
- Amide bond formation between the benzodioxin amine and acetamide intermediate. Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and catalysts like EDCI/HOBt for amide coupling. Reaction progress is monitored via TLC and characterized by NMR/IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirms the benzodioxin and pyridine-benzodiazol connectivity via aromatic proton splitting patterns (~6.5–8.5 ppm) and carbonyl signals (~170 ppm).
- IR Spectroscopy : Identifies the amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-H/N-H bonds (~2550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 439.12 vs. calculated 439.09) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.
- Cellular viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (IC50 determination).
- Binding affinity studies : Surface plasmon resonance (SPR) to assess interactions with receptors like GPCRs .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing the pyridine-benzodiazol intermediate?
- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps.
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. enzyme inhibition)?
- Dose-response studies : Establish activity thresholds across concentrations (e.g., 0.1–100 µM).
- Target validation : Use CRISPR-Cas9 knockout models to confirm pathway specificity.
- Structural analogs : Compare activities of derivatives to identify critical functional groups (e.g., sulfanyl vs. methyl groups) .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes to predict metabolism.
- ADMET prediction (SwissADME) : Estimate bioavailability (%F = 65–70), BBB permeability (low), and CYP3A4 inhibition risk.
- DFT calculations : Analyze electron density at the sulfanyl group to predict reactivity in biological systems .
Data Contradiction and Experimental Design
Q. How can discrepancies in solubility data across studies be addressed?
- Standardized protocols : Use USP buffers (pH 1.2, 4.5, 6.8) for solubility testing under controlled agitation (50 rpm).
- HPLC-UV validation : Quantify compound concentration in saturated solutions (reported solubility: 0.1–0.3 mg/mL in DMSO).
- Temperature control : Ensure all experiments are conducted at 25°C ± 0.5°C .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Design of Experiments (DoE) : Use factorial designs to optimize reagent ratios (e.g., 1.2:1.0 amine:acyl chloride).
- Purification protocols : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) for purity (>95%) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, 24h | 65 | 92 | |
| Microwave-assisted coupling | Pd(OAc)₂, DMSO, 2h | 80 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
